molecular formula C31H25FN2O3 B135281 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid CAS No. 133430-69-0

4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid

Cat. No. B135281
M. Wt: 492.5 g/mol
InChI Key: KRCUWCAUDKTMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid, also known as FQPA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the medical field. This compound has been found to possess several unique properties that make it a promising candidate for the development of new drugs and treatments.

Mechanism Of Action

The mechanism of action of 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This inhibition can lead to changes in cellular signaling pathways, which can ultimately result in the suppression of disease progression.

Biochemical And Physiological Effects

4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid has been found to have several biochemical and physiological effects in the body. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a promising candidate for the development of new cancer treatments. Additionally, 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid has been found to have neuroprotective effects, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid is its ability to target specific molecular pathways in the body. This makes it a promising candidate for the development of drugs that are more effective and have fewer side effects than current treatments. However, one of the limitations of 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid is its relatively low solubility in water, which can make it difficult to administer in certain forms.

Future Directions

There are several future directions for research on 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid. One area of focus is the development of new drugs and treatments for cancer and other diseases using 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid as a starting point. Additionally, research is needed to fully understand the mechanism of action of 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid and to identify potential side effects and limitations of its use. Finally, further research is needed to develop new methods for administering 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid that overcome its solubility limitations.

Synthesis Methods

The synthesis of 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid involves a multi-step process that begins with the reaction of 3-fluorobenzyl chloride with 2-quinolinemethanol to form 3-fluorobenzyl 2-quinolinylmethoxyethyl ether. This compound is then reacted with aniline to form the intermediate product, which is subsequently reacted with 4-formylbenzoic acid to yield 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid.

Scientific Research Applications

4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid has been the subject of extensive scientific research due to its potential applications in the medical field. One of the primary areas of research has been the development of new drugs and treatments for various diseases and conditions. 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid has been found to possess several unique properties that make it a promising candidate for the development of drugs that target specific molecular pathways in the body.

properties

CAS RN

133430-69-0

Product Name

4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid

Molecular Formula

C31H25FN2O3

Molecular Weight

492.5 g/mol

IUPAC Name

4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid

InChI

InChI=1S/C31H25FN2O3/c32-26-6-3-4-23(18-26)20-34(19-22-8-10-25(11-9-22)31(35)36)28-14-16-29(17-15-28)37-21-27-13-12-24-5-1-2-7-30(24)33-27/h1-18H,19-21H2,(H,35,36)

InChI Key

KRCUWCAUDKTMPB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F

Other CAS RN

133430-69-0

synonyms

ETH 615
ETH-615

Origin of Product

United States

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